molecular formula C52H100N16O17S B8037535 Colistin sulfate

Colistin sulfate

Cat. No.: B8037535
M. Wt: 1253.5 g/mol
InChI Key: VEXVWZFRWNZWJX-UHFFFAOYSA-N
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Description

Electrostatic Interactions Between Colistin Sulfate and Lipopolysaccharide Molecular Targets

The initial interaction between this compound and Gram-negative bacteria occurs at the outer membrane (OM), where the antibiotic’s polycationic peptide ring targets the anionic lipid A component of LPS. The OM of Gram-negative pathogens contains densely packed LPS molecules stabilized by divalent cations (Mg²⁺, Ca²⁺) that bridge adjacent phosphate groups. Colistin’s positively charged diaminobutyric acid (Dab) residues competitively displace these cations, disrupting cation-mediated LPS crosslinking. This electrostatic binding reduces the lateral interactions between LPS molecules, leading to localized membrane fluidity and structural deformation.

Atomic force microscopy (AFM) studies on planar lipid bilayers have demonstrated that colistin-LPS binding induces the formation of nano- and macroclusters protruding ~2 nm from the membrane surface. These clusters segregate LPS-colistin complexes from zwitterionic phospholipids, creating discontinuities at their boundaries that serve as permeation pathways for small molecules. The clustering phenomenon is concentration-dependent and inversely correlated with magnesium ion availability, which competitively inhibits colistin-LPS binding.

Table 1: Key Structural Features of Colistin-LPS Interactions

Feature Mechanism Experimental Evidence Source
Cation displacement Dab residues replace Mg²⁺/Ca²⁺ bridges Vesicle leakage assays
Cluster formation LPS-colistin complexes protrude 2 nm Liquid AFM imaging
Magnesium inhibition Mg²⁺ restores LPS packing density Permeability reduction assays

Membrane Permeabilization Mechanisms Through Self-Promoted Uptake Pathways

The "self-promoted uptake" model describes colistin’s ability to destabilize both the OM and cytoplasmic membrane (CM). After initial LPS binding, colistin’s hydrophobic lipid tail inserts into the membrane core, further disrupting lipid packing. This dual-action mechanism enables colistin to traverse the OM and interact with the CM, where its detergent-like properties induce phospholipid displacement and ion leakage.

Critical to this process is de novo LPS biosynthesis. Newly synthesized LPS molecules inserted into the OM lack stabilizing cations due to colistin’s presence, resulting in their extrusion from the membrane. This LPS shedding exacerbates OM damage, creating larger defects that permit colistin access to the CM. Pseudomonas aeruginosa studies show that inhibiting LPS biosynthesis abolishes colistin’s bactericidal activity, confirming the dependency on ongoing LPS remodeling.

Figure 1: Self-Promoted Uptake Pathway
(Descriptive text in lieu of image)

  • Cation displacement : Colistin’s Dab residues displace Mg²⁺/Ca²⁺ from LPS.
  • OM destabilization : LPS-colistin clusters create permeability pathways.
  • CM interaction : Hydrophobic tail disrupts phospholipid bilayer integrity.
  • Lysis : Osmotic imbalance and ion leakage lead to cell death.

Role of Hydroxyl Radical Production in Bacterial Cell Death Induction

The contribution of hydroxyl radical (·OH) generation to colistin’s bactericidal activity remains contentious. While some studies propose reactive oxygen species (ROS) mediate bacterial death, others demonstrate ROS-independent killing in Pseudomonas aeruginosa.

In the proposed oxidative stress model, colistin induces superoxide (O₂⁻) formation via electron transport chain disruption. Superoxide dismutase converts O₂⁻ to hydrogen peroxide (H₂O₂), which undergoes Fenton reactions with Fe²⁺ to yield ·OH. These radicals damage DNA, proteins, and lipids, amplifying colistin’s direct membranolytic effects. However, P. aeruginosa exposed to colistin shows no ·OH accumulation, and ROS scavengers fail to rescue viability, suggesting species-specific mechanisms.

Table 2: Evidence For and Against ROS-Mediated Killing

Organism ROS Detected? Rescue by Scavengers? Source
Klebsiella pneumoniae Yes Partial
Pseudomonas aeruginosa No No
Escherichia coli Inconclusive Not tested

Properties

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVWZFRWNZWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100N16O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis to Active Colistin

Colistimethate sodium undergoes pH-dependent hydrolysis in aqueous media to regenerate active colistin. This conversion is critical for its antibacterial efficacy .

Table 1: Hydrolysis Kinetics of Colistimethate Sodium (CMS)

CMS Concentration (mg/L)Colistin Formed (mg/L) at 240 minConversion Efficiency (%)
8.01.49 ± 0.2229.1 ± 2.1
32.05.91 ± 0.3230.5 ± 2.2

Data source:

pH-Dependent Degradation

This compound degrades via first-order kinetics in alkaline conditions, with degradation rates accelerating at higher pH .

Table 2: Degradation Parameters at Different pH Values

pHKobsK_{\text{obs}} (min1^{-1})t1/2t_{1/2} (min)t90t_{90} (min)
80.0050138.621.0
90.007987.713.3
100.011560.39.1
110.020034.75.3

Data source:

Thermal Degradation

Elevated temperatures significantly increase degradation rates. At pH 9, the activation energy (EaE_a) is 18.5 kcal/mol, indicating temperature-sensitive stability .

Table 3: Thermal Stability of this compound at pH 9

Temperature (°C)KK (min1^{-1})t1/2t_{1/2} (min)
50.0008866.2
250.007987.7
400.035019.8

Data source:

Incompatibility Reactions

This compound reacts exothermically with:

  • Strong acids (e.g., HCl), leading to decomposition.

  • Strong bases (e.g., NaOH), causing accelerated hydrolysis.

  • Oxidizing agents , resulting in hazardous byproducts .

Table 4: Stability Profile of this compound

ConditionColistin A Recovery (%)Colistin B Recovery (%)
Freeze-thaw (−70°C to 25°C)86.6–113.487.8–112.2
Long-term (−70°C, 20 days)96.1–99.697.5–101.4
Benchtop (25°C, 6 hours)51.4–184.848.6–162.6

Data source:

Key Findings:

  • Prodrug Activation : Hydrolysis of colistimethate sodium releases active colistin, with ~30% conversion efficiency .

  • Alkaline Instability : Degradation accelerates 5.7-fold when pH increases from 8 to 11 .

  • Thermal Sensitivity : A 35°C temperature rise reduces t1/2t_{1/2} by 97.7% .

  • Storage Recommendations : Long-term stability is maintained at −70°C, with <5% degradation over 20 days .

These reactions underscore the importance of pH control, temperature management, and compatibility testing in pharmaceutical formulations of this compound.

Scientific Research Applications

Treatment of Carbapenem-Resistant Organisms (CRO)

Colistin sulfate has been extensively studied for its role in treating infections caused by CROs. A retrospective study involving 118 hematological patients with CRO infections reported a total effective rate of 74.6% and a bacterial clearance rate of 72.6% when treated with this compound. The incidence of nephrotoxicity was noted at 7.6%, while neurotoxicity occurred in 2.5% of cases, indicating a relatively low risk compared to other treatments .

Central Nervous System Infections

A notable application of this compound is in the treatment of central nervous system infections caused by multidrug-resistant Acinetobacter baumannii (CRAB). A study demonstrated that intraventricular administration of this compound led to effective control of the infection without significant nephrotoxicity or neurotoxicity . This approach highlights the drug's versatility in managing severe infections in sensitive areas like the CNS.

Pharmacokinetics and Dosage

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study on critically ill patients revealed that clinical success rates improved significantly with appropriate dosing regimens tailored to individual patient needs . The pharmacokinetic profile indicates that careful monitoring is essential to balance efficacy and toxicity.

Case Studies and Research Findings

Study Population Findings Adverse Effects
Study 1 118 hematological patientsEffective rate: 74.6%, clearance rate: 72.6%Nephrotoxicity: 7.6%, Neurotoxicity: 2.5%
Study 2 Patients with CRAB CNS infectionsEffective control with intraventricular dosingNo significant adverse effects reported
Study 3 Critically ill patientsClinical success in 59.52%AKI not attributed to colistin

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Colistin Sulfate vs. Colistimethate Sodium (CMS):
    CMS is an inactive prodrug requiring hydrolysis to release active colistin. This delayed conversion results in variable pharmacokinetics (PK), lower nephrotoxicity during administration, but reduced bioavailability compared to this compound . In contrast, this compound bypasses metabolic activation, achieving faster bactericidal effects but requiring stricter renal monitoring .
  • This compound vs. Polymyxin B Sulfate: Both share a similar mechanism of action, but differ in their sixth amino acid (leucine in colistin vs. phenylalanine in polymyxin B). This minor structural difference marginally enhances colistin’s potency at lower MICs (≤2 μg/mL) .

Pharmacokinetic Profiles

Parameter This compound Polymyxin B Sulfate CMS
Clearance (L/h) 1.8–2.4 1.7–2.2 4.5–6.0 (prodrug-dependent)
Volume of Distribution (L/kg) 0.3–0.4 0.2–0.3 0.6–0.9
Half-life (h) 4.5–6.0 6.0–8.0 2.0–3.0 (prodrug)
Renal Excretion 20–30% <10% 60–70% (as inactive CMS)

This compound and polymyxin B exhibit nearly identical PK profiles due to structural similarities, with renal clearance (CrCL) as a key covariate for dosing adjustments . CMS, however, displays distinct PK due to its prodrug nature and rapid renal elimination .

Clinical Efficacy

  • Against CROs:
    this compound achieves clinical success rates of 59.5–70.5% in critically ill patients, comparable to polymyxin B (57.6%) but at lower median daily doses (1.04 mg/kg vs. 1.72 mg/kg) . For M. tuberculosis, this compound induces cell wall disruption via upregulated fatty acid synthesis, validated by metabolomic markers .
  • Microbial Clearance:
    A retrospective ICU study reported superior microbial clearance with this compound (57.1%) versus polymyxin B (30.8%), though clinical success rates were similar (41.7% vs. 33.8%) .

Antimicrobial Spectrum and Resistance

  • Spectrum: Both this compound and polymyxin B target Gram-negative bacteria, but colistin shows slightly higher potency against isolates with MICs ≤2 μg/mL .
  • PK/PD Targets: For this compound, achieving a free drug area under the curve (fAUC)/MIC ratio >50 is critical for efficacy. However, pharmacokinetic/pharmacodynamic (PK/PD) modeling indicates poor target attainment (PTA <90%) for pathogens with MICs >0.5 μg/mL, necessitating combination therapy .

Key Research Findings and Limitations

  • Efficacy-Safety Balance: this compound’s lower nephrotoxicity and comparable efficacy to polymyxin B make it preferable in renal-impaired patients . However, its clinical utility is restricted to infections with MICs ≤0.5 μg/mL .
  • Regional Availability: this compound is predominantly used in China, whereas CMS and polymyxin B are standard elsewhere, complicating cross-regional data comparisons .
  • Research Gaps: Prospective studies are needed to validate PK/PD targets and optimize dosing, particularly in obese or immunocompromised populations .

Biological Activity

Colistin sulfate, a polymyxin antibiotic, has garnered attention due to its effectiveness against multidrug-resistant Gram-negative bacteria. This article delves into its biological activity, clinical efficacy, mechanisms of action, and safety profile, supported by relevant data and case studies.

Overview of this compound

This compound is a cyclic polypeptide antibiotic derived from Bacillus polymyxa. It is primarily used in veterinary medicine but has been reintroduced for human use against serious infections caused by carbapenem-resistant organisms (CROs). The compound exists in two forms: this compound and sodium colistin methanesulfonate (CMS). The latter is often used in clinical settings due to its better solubility and pharmacokinetic properties .

Colistin exerts its antibacterial effects by disrupting the bacterial cell membrane. It binds to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death. This mechanism is particularly effective against bacteria that are resistant to other classes of antibiotics.

Mechanism Description
Membrane DisruptionBinds to LPS, disrupting the outer membrane integrity.
Cell DeathCauses leakage of cellular contents, leading to bacterial cell lysis.
Resistance MechanismsBacterial adaptations include changes in membrane composition and efflux pumps.

Clinical Efficacy

Recent studies have highlighted the clinical efficacy of this compound in treating infections caused by CROs. A retrospective study reported a total effective rate of 74.6% in patients treated with this compound, with a bacterial clearance rate of 72.6% . The study also noted that nephrotoxicity occurred in only 7.6% of cases, indicating a relatively safe profile when monitored appropriately.

Case Study: Efficacy in Hematological Patients

A specific study focused on hematological patients with CRO infections found that this compound treatment was associated with significant microbial response and low nephrotoxicity rates. The combination therapy with other antimicrobials further enhanced its efficacy .

Safety Profile

While this compound is effective, it is not without risks. The most notable adverse effects include nephrotoxicity and neurotoxicity. Monitoring renal function during treatment is essential due to the potential for dose-dependent toxicity.

Table 2: Adverse Effects and Monitoring Recommendations

Adverse Effect Incidence Rate Monitoring Recommendations
Nephrotoxicity7.6%Regular renal function tests
Neurotoxicity2.5%Neurological assessments during treatment
Mortality Rate22.9% (30-day)Comprehensive patient monitoring

Recent Research Findings

Recent investigations have explored ways to enhance the efficacy of this compound against resistant strains. For instance, a study demonstrated that combining colistin with a non-antibiotic compound significantly reduced the minimum inhibitory concentration (MIC) required for effective bacterial inhibition . This combination therapy not only improved outcomes but also provided insights into overcoming resistance mechanisms.

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